molecular formula C40H28ClN12O10+ B074174 Tetranitroblue tetrazolium chloride CAS No. 1184-43-6

Tetranitroblue tetrazolium chloride

Cat. No.: B074174
CAS No.: 1184-43-6
M. Wt: 872.2 g/mol
InChI Key: VHGSPFITCDCEAV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetranitroblue tetrazolium chloride involves the reaction of 3,3’-dimethoxy-4,4’-biphenylene with p-nitrophenyl tetrazolium chloride under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like sodium methoxide. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tetranitroblue tetrazolium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetranitroblue tetrazolium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Nitro Blue Tetrazolium
  • Neotetrazolium Chloride
  • Methylthiazolyldiphenyltetrazolium
  • Iodonitrophenyltetrazolium

Uniqueness

Tetranitroblue tetrazolium chloride is unique due to its high sensitivity and specificity as a redox indicator. It forms intensely colored formazan dyes, making it highly effective in detecting enzyme activity and cellular respiration. Compared to similar compounds, it offers better stability and lower background staining .

Properties

CAS No.

1184-43-6

Molecular Formula

C40H28ClN12O10+

Molecular Weight

872.2 g/mol

IUPAC Name

2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-3-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-3-ium;chloride

InChI

InChI=1S/C40H28N12O10.ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;/h3-24H,1-2H3;1H/q+2;/p-1

InChI Key

VHGSPFITCDCEAV-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-]

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-]

1184-43-6

Pictograms

Health Hazard

Synonyms

tetranitro-BT
tetranitrotetrazolium blue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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